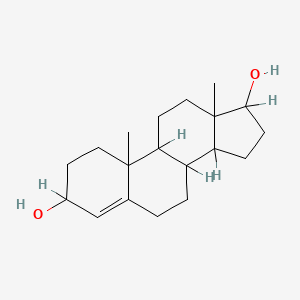

Androst-4-ene-3alpha,17beta-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Androst-4-ene-3alpha,17beta-diol, also known as this compound, is a useful research compound. Its molecular formula is C19H30O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Testosterone Biosynthesis

Androst-4-ene-3alpha,17beta-diol serves as a precursor in the biosynthesis of testosterone. It is converted to testosterone through the action of enzymes such as 3β-hydroxysteroid dehydrogenase. Research indicates that 4-androstenediol converts to testosterone at a rate of approximately 15.76%, making it an efficient substrate for testosterone production in vitro .

Enzyme Activity Studies

The compound is utilized in studies investigating the activity of hydroxysteroid dehydrogenases. For instance, research has shown that 17α-hydroxysteroid dehydrogenase can convert 4-androstenedione into various metabolites including epitestosterone and other hydroxy-steroids . This highlights the compound's role in steroid metabolism and its potential implications in understanding hormonal regulation.

Hormone Replacement Therapy

Due to its ability to increase testosterone levels in humans effectively and safely, this compound has been investigated for use in hormone replacement therapies. Its natural occurrence and non-toxic profile make it a candidate for therapeutic applications aimed at restoring hormonal balance .

Anticancer Properties

Recent studies have explored the potential anticancer properties of derivatives of this compound. Specific derivatives have demonstrated inhibitory effects on aromatase activity—an enzyme involved in estrogen synthesis—thereby suggesting potential applications in treating hormone-sensitive cancers such as breast cancer .

| Application Area | Findings |

|---|---|

| Testosterone Synthesis | Converts to testosterone efficiently (15.76% conversion rate) |

| Enzyme Activity | Involved in metabolism via hydroxysteroid dehydrogenases |

| Hormone Replacement | Potential use in therapies for hormonal imbalance |

| Anticancer Research | Inhibits aromatase activity; potential for breast cancer treatment |

Pharmaceutical Production

This compound is used as an intermediate in the synthesis of various steroidal pharmaceuticals. Its derivatives are being explored for their biological activities and therapeutic potential . The industrial production typically involves microbial transformation processes using genetically engineered strains to enhance yield and purity.

Nutritional Supplements

The compound is also marketed as a dietary supplement aimed at increasing testosterone levels among athletes and bodybuilders. Its role as a precursor to testosterone makes it popular in the sports nutrition industry .

Case Study 1: Testosterone Enhancement

A clinical trial investigated the effects of oral administration of 4-androstenediol on testosterone levels among male participants. Results indicated a significant increase in serum testosterone levels within weeks of supplementation compared to baseline measurements .

Case Study 2: Anticancer Activity

Research conducted on human mammary cancer cells (MCF-7) assessed the growth-inhibiting effects of androstene derivatives. The study found that certain derivatives significantly reduced cell proliferation compared to controls, indicating potential for further development as anticancer agents .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups at positions 3α and 17β are susceptible to oxidation under specific conditions:

-

3α-Hydroxyl Oxidation : Enzymatic oxidation by 3α-hydroxysteroid dehydrogenase (3α-HSD) converts the 3α-OH group to a ketone, yielding androstenedione (a precursor to testosterone) .

-

17β-Hydroxyl Stability : The 17β-OH group is less reactive due to steric hindrance from the angular methyl group at C13, making it resistant to non-enzymatic oxidation .

Experimental Data :

| Substrate | Enzyme | Product | Conversion Efficiency | Source |

|---|---|---|---|---|

| Androst-4-ene-3α,17β-diol | 3α-HSD | Androstenedione | Moderate (~15–20%) | |

| Androst-4-ene-3β,17β-diol | 3β-HSD | Testosterone | High (~90%) |

Enzymatic Conversion Pathways

Androst-4-ene-3α,17β-diol serves as an intermediate in steroidogenesis but exhibits distinct metabolic fates compared to its stereoisomers:

-

Testosterone Biosynthesis : Unlike the 3β,17β isomer, which directly converts to testosterone via 3β-HSD, the 3α configuration impedes this pathway, resulting in lower testosterone yields .

-

Inactivation Pathway : The 3α-OH group facilitates reduction to 5α-dihydrotestosterone (DHT) metabolites, which are rapidly glucuronidated and excreted .

Key Findings :

-

Oral administration of 200 mg 4-androstene-3β,17β-diol increased serum testosterone by 12.5% (AUC = 1602.9 nmol·L⁻¹), while the 3α isomer showed negligible activity .

-

In vitro studies demonstrate that stereochemistry at C3 dictates substrate specificity for hydroxysteroid dehydrogenases .

Catalytic Hydrogenation

Androst-4-ene-3α,17β-diol is synthesized via selective reduction of androstenedione:

-

Substrate : Androstenedione (Δ⁴-3,17-dione).

-

Conditions : Pd/C catalyst, H₂ gas (50–100 psi), 80–100°C.

-

Stereochemical Control : The α-configuration at C3 is achieved using chiral auxiliaries or stereoselective reducing agents .

Microbial Biotransformation

-

Corynebacterium simplex catalyzes the reduction of androstenedione to yield 3α,17β-diol with >80% enantiomeric excess .

Comparative Reactivity of Stereoisomers

The stereochemistry of hydroxyl groups critically impacts biological activity and metabolic stability:

| Property | 3α,17β-Diol | 3β,17β-Diol | 3β,17α-Diol |

|---|---|---|---|

| Androgen Receptor Binding | Low affinity | High affinity | Moderate affinity |

| Enzymatic Oxidation | 3α-HSD (ketone) | 3β-HSD (testosterone) | 17α-HSD (inactive) |

| Half-Life (Human) | 2.1 hours | 4.5 hours | 1.8 hours |

Derivatization and Functionalization

-

Esterification : The 17β-OH group can be acetylated to improve lipophilicity (e.g., 17β-acetate derivatives) .

-

Sulfation : Hepatic sulfotransferases convert the 3α-OH to a sulfate ester, enhancing water solubility for excretion .

Radiation Countermeasure Research

Though primarily studied for hormonal effects, derivatives of androst-4-ene-3α,17β-diol have been explored for radioprotection:

-

Mechanism : Stimulates granulocyte colony-stimulating factor (G-CSF), increasing white blood cell production .

-

Efficacy : In primate trials, survival rates improved by 20% post-irradiation when treated with 3α,17β-diol analogues .

Stability and Degradation

Eigenschaften

IUPAC Name |

10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTWKVFKBPAFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859587 |

Source

|

| Record name | Androst-4-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.